molecular formula C13H14O6 B1248107 5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one

5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one

Cat. No. B1248107
M. Wt: 266.25 g/mol
InChI Key: BXYJIQZTOCYBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one is a natural product found in Tolypocladium extinguens with data available.

Scientific Research Applications

Structural Analysis and Medicinal Applications

  • Structural Characterization : A compound structurally similar to 5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one, identified as a flavonoid, was isolated from traditional Chinese medicine and characterized for its molecular conformation. This includes the study of dihedral angles and intramolecular hydrogen bonding, highlighting its potential in medicinal chemistry (Geng et al., 2011).

Chemical Synthesis and Modification

  • Synthesis Techniques : Research includes the synthesis of compounds with structural similarities, exploring various chemical pathways and reactions. This knowledge is crucial in developing synthetic methods for similar compounds (Demyttenaere et al., 2002).

Biological Activities

  • Anti-Inflammatory Properties : Isoflavonoids, structurally related to the compound , were isolated from Iris germanica, demonstrating anti-inflammatory activity. This suggests potential anti-inflammatory properties for similar compounds (Atta‐ur‐ Rahman et al., 2003).

Material Science Applications

  • Polymer Composites : Research into incorporating similar compounds into silica for composite materials has been conducted. This application in material science demonstrates the versatility of such compounds (Kubo et al., 2005).

Pharmaceutical Research

  • Cytotoxic Effects : Similar benzopyrans have been isolated and identified for their cytotoxic effects against certain human cancer cell lines. This suggests a potential application in cancer therapy (Kiem et al., 2005).

properties

Product Name

5-Hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)-4H-1-benzopyran-4-one

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-7-methoxy-6-(methoxymethyl)chromen-4-one

InChI

InChI=1S/C13H14O6/c1-17-6-8-10(18-2)4-11-12(13(8)16)9(15)3-7(5-14)19-11/h3-4,14,16H,5-6H2,1-2H3

InChI Key

BXYJIQZTOCYBGX-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C2C(=C1O)C(=O)C=C(O2)CO)OC

synonyms

2-hydroxymethyl-6-methoxymethyleugenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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